6-Chloro-3-hydroxyquinolin-2(1H)-one
CAS No.: 860207-46-1
Cat. No.: VC15982196
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860207-46-1 |
|---|---|
| Molecular Formula | C9H6ClNO2 |
| Molecular Weight | 195.60 g/mol |
| IUPAC Name | 6-chloro-3-hydroxy-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C9H6ClNO2/c10-6-1-2-7-5(3-6)4-8(12)9(13)11-7/h1-4,12H,(H,11,13) |
| Standard InChI Key | PVOGDSMDLVGPKP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C=C(C(=O)N2)O |
Introduction
Identification and Structural Characterization
Chemical Identity
6-Chloro-3-hydroxyquinolin-2(1H)-one is systematically named 6-chloro-3-hydroxy-1H-quinolin-2-one under IUPAC nomenclature. Its canonical SMILES representation, C1=CC2=C(C=C1Cl)C=C(C(=O)N2)O, delineates the quinoline backbone with substituents at positions 3 (hydroxyl) and 6 (chlorine) . The compound’s planar structure facilitates π-π stacking interactions, while the hydroxyl and carbonyl groups enable hydrogen bonding and metal chelation .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆ClNO₂ | |
| Molecular Weight | 195.60 g/mol | |
| XLogP3-AA | 1.8 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 0 | |
| Topological Polar Surface | 49.8 Ų |
Synthetic Methodologies
One-Pot α-Hydroxylation and Cyclization
A streamlined synthesis involves treating N-phenylacetoacetamide derivatives with bis(trifluoroacetoxy)iodobenzene (PhI(OCOCF₃)₂) followed by sulfuric acid-promoted cyclization. This method achieves α-hydroxylation at the acetamide’s methyl group, forming a ketone intermediate that undergoes intramolecular condensation to yield the quinolinone core. The protocol avoids chromatographic purification, offering yields up to 85% .
Dirhodium-Catalyzed Eistert Ring Expansion
An alternative approach employs dirhodium(II) complexes and DBU to catalyze the ring expansion of isatins with ethyl diazoacetate. This metal-organocatalytic (MOC) system generates 3-hydroxy-4-ethoxycarbonylquinolin-2(1H)-ones regioselectively, with yields ranging from 70–95%. Density functional theory (DFT) calculations support a mechanism involving dirhodium-carbene intermediates .
Table 2: Comparison of Synthesis Strategies
| Method | Reagents/Catalysts | Yield (%) | Key Advantage |
|---|---|---|---|
| One-Pot Cyclization | PhI(OCOCF₃)₂, H₂SO₄ | 65–85 | No chromatography required |
| Dirhodium Catalysis | Rh₂(OAc)₄, DBU | 70–95 | High regioselectivity |
Structural and Spectroscopic Analysis
NMR and IR Spectroscopy
¹H NMR spectra reveal characteristic signals for the aromatic protons: a doublet at δ 7.45 ppm (H-5), a singlet at δ 6.90 ppm (H-4), and a broad peak at δ 12.10 ppm for the hydroxyl group. The carbonyl (C=O) stretching vibration appears at 1675 cm⁻¹ in IR, while the hydroxyl group absorbs at 3200–3400 cm⁻¹ .
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves in polar aprotic solvents like DMSO and DMF. It remains stable under ambient conditions but degrades in strong acidic or basic environments due to hydrolysis of the lactam ring .
Biological Activities and Mechanisms
Antimicrobial Properties
The chloro and hydroxyl substituents enhance membrane permeability, enabling activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). Mechanistic studies suggest interference with DNA gyrase and topoisomerase IV .
Enzyme Inhibition
-
D-Amino Acid Oxidase (DAAO): Acts as a nonclassical bioisostere of α-glycine, inhibiting DAAO with an IC₅₀ of 0.9 µM. Structural modeling shows hydrogen bonding with Arg283 and Tyr228 residues .
-
HIV-1 RNase H: Chelates Mg²⁺ ions in the enzyme’s active site, reducing viral replication by 80% at 10 µM .
Applications in Drug Development
Phenylketonuria (PKU) Therapeutics
The 7-trifluoromethyl-4-carboxamide analog modulates phenylalanine hydroxylase (PAH) with a binding affinity (Kd = 15 µM) comparable to L-phenylalanine, offering a scaffold for PKU treatment .
Antiviral Agents
Ongoing research explores halogenated analogs as inhibitors of influenza A endonuclease and SARS-CoV-2 main protease, leveraging their metal-chelating capacity .
Future Directions
-
Synthetic Optimization: Developing enantioselective routes using chiral dirhodium catalysts.
-
Structure-Activity Relationships (SAR): Systematic modification of substituents at positions 4 and 7 to enhance potency.
-
Drug Delivery Systems: Encapsulation in nanoparticles to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume